molecular formula C8H9BrO B150930 2-(Bromomethyl)benzyl alcohol CAS No. 74785-02-7

2-(Bromomethyl)benzyl alcohol

Cat. No. B150930
M. Wt: 201.06 g/mol
InChI Key: JDBQNNKIOFSPOA-UHFFFAOYSA-N
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Patent
US06235922B1

Procedure details

To a solution of 1M BBr3 in CH2Cl2 (49.2 mL, 49.2 mmol) cooled at 0° C. was added dropwise over 45 minutes a solution of phthalan (17.40 g, 142.6 mmol) in CH2Cl2 (30 mL). After the addition, the mixture was heated to reflux (oil bath) for 1 hour, then cooled to room temperature and quenched with water (50 mL). The mixture was washed with H2O (100 mL), 50% saturated NaHCO3 (100 mL), H2O (100 mL), brine, dried (MgSO4) and concentrated in vacuo to give a brownish solid, which was crystallized from EtOAc/hexane to afford 16.442 g of the title compound of this step as a light yellow crystalline compound. The mother liquor was concentrated and the residue crystallized (EtOAc/hexane) to yield an additional 6.30 g of the title compound of this step (total amount of product: 22.742 g, 80% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.2 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
B(Br)(Br)[Br:2].[CH2:5]1[O:13][CH2:12][C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2>C(Cl)Cl>[Br:2][CH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH2:12][OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
49.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.4 g
Type
reactant
Smiles
C1C2=CC=CC=C2CO1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (oil bath) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with water (50 mL)
WASH
Type
WASH
Details
The mixture was washed with H2O (100 mL), 50% saturated NaHCO3 (100 mL), H2O (100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brownish solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 16.442 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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